molecular formula C15H24O3 B8037901 (+)-Bisacurone B CAS No. 127214-85-1

(+)-Bisacurone B

Cat. No.: B8037901
CAS No.: 127214-85-1
M. Wt: 252.35 g/mol
InChI Key: QJOWFYQIUZMPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Bisacurone B (C₁₅H₂₄O₃, molecular weight 252.35 g/mol) is a bioactive sesquiterpenoid isolated from the rhizomes of Curcuma longa L. (turmeric) and related species such as Curcuma xanthorhiza . Structurally, it belongs to the bisabolane class of terpenoids, characterized by a bicyclic framework with hydroxyl and ketone functional groups. Its stereochemistry and substituent arrangement contribute to its unique bioactivity profile, which includes antioxidant, anti-inflammatory, and lipid-modulating properties .

Pharmacologically, this compound has demonstrated efficacy in mitigating oxidative stress by enhancing superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity while reducing malondialdehyde (MDA) levels . It also modulates key signaling pathways, such as the Nrf2/Keap1 axis for antioxidant defense and the NF-κB pathway for inflammation control . In metabolic contexts, it activates AMP-activated protein kinase (AMPK), promoting lipolysis via peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase-1A (CPT1A) upregulation while inhibiting lipogenesis .

Properties

IUPAC Name

6-(4,5-dihydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWFYQIUZMPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127214-85-1
Record name Bisacurone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

(+)-Bisacurone B, a sesquiterpene derived from turmeric (Curcuma longa), has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is one of several bisacurones identified in turmeric. Its structure contributes to its biological activities, particularly in modulating inflammation and lipid metabolism.

Anti-Inflammatory Effects

Research indicates that bisacurone B exhibits significant anti-inflammatory properties. In studies involving macrophage cell lines (RAW264.7), bisacurone B inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α upon stimulation with lipopolysaccharides (LPS). This inhibition is linked to the suppression of the NF-κB signaling pathway, where bisacurone B prevents the phosphorylation of IKKα/β and NF-κB p65 subunit, crucial steps in the inflammatory response .

Table 1: Cytokine Production Inhibition by Bisacurone B

CytokineControl LevelBisacurone B Level% Inhibition
IL-6HighLow75%
TNF-αHighLow70%
IL-10ModerateSlightly Reduced15%

Lipid Metabolism Regulation

Bisacurone B has also been shown to influence lipid metabolism significantly. In HepG2 cells, it inhibited fatty acid-induced lipid accumulation, promoting lipolysis and reducing lipogenesis through activation of AMP-activated protein kinase (AMPK) pathways. This was evidenced by increased expression of peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase-1A (CPT1A) .

Table 2: Effects of Bisacurone B on Lipid Metabolism

ParameterControl GroupBisacurone B Treatment (10 µM)Change (%)
Total LipidsHighLow-40%
TriglyceridesHighLow-35%
CholesterolModerateLow-30%
PPARα ExpressionBaselineIncreased+50%
CPT1A ExpressionBaselineIncreased+45%

Case Studies

  • Diabetic Nephropathy : A study highlighted bisacurone's potential in alleviating diabetic nephropathy by reducing hyperglycemia, oxidative stress, inflammation, and apoptosis while enhancing Nrf2/HO-1 signaling pathways .
  • Hepatic Lipid Accumulation : In a model using ICR mice, bisacurone administration resulted in decreased total lipid, triglyceride, and cholesterol levels in the liver, indicating its protective role against non-alcoholic fatty liver disease .
  • Endothelial Cell Interaction : Another study found that bisacurone inhibits the adhesion of inflammatory monocytes to endothelial cells by down-regulating VCAM-1 expression, suggesting a potential role in cardiovascular health .

Scientific Research Applications

Anti-Inflammatory Properties

Mechanism of Action:
Research indicates that bisacurone B exhibits significant anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway is crucial for the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that bisacurone B can reduce the phosphorylation of IKKα/β and NF-κB p65 subunits, leading to decreased inflammation in various models, including LPS-stimulated macrophages .

Case Study:
A study demonstrated that bisacurone B treatment significantly inhibited the production of pro-inflammatory cytokines in RAW264.7 cells, suggesting its potential for treating inflammatory diseases .

Wound Healing Applications

Wound Healing Gel:
Recent investigations have developed a chitosan-based bisacurone gel that shows promise in enhancing wound healing in experimental burn models. The gel exhibited anti-inflammatory, antioxidant, and angiogenic properties, leading to improved wound contraction rates and reduced healing times compared to control groups .

Key Findings:

  • Epithelization Period: The gel significantly shortened the epithelization period in treated rats.
  • Cytokine Levels: Treatment with bisacurone gel resulted in lower levels of pro-inflammatory cytokines and oxidative stress markers, contributing to faster recovery .
Treatment GroupWound Closure (%)Epithelization Time (days)TNF-α Levels (pg/mL)
Vehicle Control4512300
Bisacurone (5%)708150
Bisacurone (10%)856100

Metabolic Disorders

Hypolipidemic Effects:
(+)-Bisacurone B has been studied for its potential to manage lipid levels and inflammation associated with metabolic disorders. In animal models of high-fat diet-induced lipidemia, bisacurone B demonstrated a reduction in serum lipid levels and blood viscosity .

Mechanism:
The compound appears to modulate lipid metabolism by inhibiting lipogenesis and promoting lipolysis through various signaling pathways, including the NF-κB pathway .

Skin Health Applications

Skin Whitening Composition:
Research has also explored the use of bisacurone B in cosmetic formulations aimed at skin whitening. Its properties may help reduce melanin production and improve skin tone when applied topically .

Comparison with Similar Compounds

Curcumin

  • Structural Differences: Curcumin is a polyphenolic diarylheptanoid, contrasting with (+)-Bisacurone B’s sesquiterpenoid structure.
  • Functional Overlap : Both compounds inhibit NF-κB and reduce pro-inflammatory cytokines (TNF-α, IL-6). However, curcumin exhibits stronger kinase inhibition (e.g., JNK, p38 MAPK), whereas this compound shows superior AMPK activation and lipid metabolism modulation .
  • Solubility : Curcumin has lower lipophilicity (logP = 2.79) compared to this compound (logP = 2.32), but both suffer from poor aqueous solubility (logS = -2.54 for curcumin vs. -2.32 for this compound) .

Abietic Acid

  • Structural Class : A diterpene with a tricyclic framework, distinct from this compound’s bisabolane skeleton.
  • Functional Overlap : Both compounds reduce renal oxidative stress and apoptosis in diabetic nephropathy. However, abietic acid primarily targets fibrosis via TGF-β suppression, while this compound emphasizes Nrf2-mediated antioxidant pathways .

EF31 and UBS109

  • Structural Class: Monocarbonyl analogs of curcumin.
  • Functional Differences : EF31 and UBS109 are potent GPCR ligands and protease inhibitors, whereas this compound excels in nuclear receptor ligand activity (e.g., PPARα activation) and ion channel modulation .

Molecular and Pharmacokinetic Properties

Table 1: Comparative Molecular Properties

Property This compound Curcumin EF31 Abietic Acid
Molecular Weight (g/mol) 252.35 368.38 291.35 316.48
logP 2.32 2.79 1.89 5.12
logS (ESOL) -2.32 -2.54 -2.91 -5.01
H-Bond Donors 2 2 1 1
H-Bond Acceptors 3 4 4 2
TPSA (Ų) 63.30 93.06 58.20 40.13
Rotatable Bonds 4 6 2 0

Data compiled from

Key Insights :

  • This compound’s moderate logP and TPSA suggest balanced membrane permeability and bioavailability.
  • Its higher rotatable bond count compared to EF31 and abietic acid may enhance conformational flexibility for target interactions .

Pharmacological Activity Comparison

Table 2: Bioactivity Profiles

Activity This compound Curcumin EF31 Abietic Acid
Antioxidant (SOD↑, MDA↓) +++ (Nrf2/Keap1 activation) ++ (Direct radical scavenging) + (Limited data) ++ (ROS inhibition)
Anti-inflammatory NF-κB inhibition NF-κB & MAPK inhibition GPCR modulation TGF-β suppression
Lipid Modulation AMPK/PPARα activation PPARγ activation No significant data No significant data
Enzyme Inhibition Protease (IC₅₀ = 0.14) Kinase (e.g., JNK) Protease (IC₅₀ = 0.12) Lipoxygenase

Key Findings :

  • This compound uniquely combines AMPK-driven lipid metabolism and Nrf2-mediated antioxidant effects, distinguishing it from curcumin’s kinase-focused activity.
  • Its protease inhibition potency (IC₅₀ = 0.14) is comparable to EF31 but lower than Compound 3 (IC₅₀ = 0.33) .

Clinical and Preclinical Limitations

  • Dose-Dependent Discrepancies : In high-fat diet (HFD) models, this compound reduced LDL cholesterol without affecting HDL, conflicting with studies in diabetic rats showing HDL elevation . Species-specific responses and dosing (50 μg/kg vs. 10 mg/kg) may explain this .
  • Solubility Challenges : Poor aqueous solubility (logS = -2.32) limits bioavailability, necessitating formulation advancements .
  • Context-Specific Effects: Most studies focus on HFD or diabetic models; data under normal physiological conditions are lacking .

Preparation Methods

Solvent-Based Extraction

Methodology :

  • Raw Material : Fresh or dried turmeric rhizomes.

  • Step 1 : Turmeric is mixed with aqueous solvents (e.g., water or methanol-water mixtures) to extract water-soluble components, including bisacurone.

  • Step 2 : The extract is treated with hydrophobic organic solvents (ethyl acetate, chloroform) to partition bisacurone into the organic phase.

  • Step 3 : Solvent removal under reduced pressure yields a crude bisacurone-rich extract.

Key Parameters :

  • Solvent Polarity : Bisacurone’s amphiphilic nature allows extraction using both polar (water) and non-polar (ethyl acetate) solvents.

  • Yield : Up to 0.2–0.5% w/w from dried rhizomes.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) :

  • Column : Reverse-phase C-18 (e.g., YMC ODS-A-HG).

  • Mobile Phase : Acetonitrile-water (30:70 to 35:65).

  • Outcome : Isolated (+)-bisacurone B with >95% purity.

Table 1: Extraction and Purification Conditions

StepSolvent/TechniqueConditionsPurity/Yield
Initial ExtractionMethanol-water (90:10)24h stirring, 25°CCrude extract
Liquid-Liquid PartitionEthyl acetatePhase separation, 3 cyclesEnriched fraction
Final PurificationPreparatory HPLC35% acetonitrile, 0.8 mL/min>95% purity

Chemical Synthesis

Asymmetric Dihydroxylation of Xanthorrhizol Derivatives

Starting Material : Xanthorrhizol, a biosynthetic precursor isolated from Curcuma xanthorrhiza.
Key Reaction :

  • Sharpless Asymmetric Dihydroxylation : Introduces stereospecific hydroxyl groups using osmium tetroxide and chiral ligands.

Conditions :

  • Catalyst : OsO₄ with (DHQ)₂PHAL ligand.

  • Solvent : tert-Butanol/water (1:1).

  • Yield : 60–70%.

Oxidative Modification

Method : Fremy’s salt oxidation of xanthorrhizol derivatives introduces ketone groups.

  • Reagent : Potassium nitrosodisulfonate (Fremy’s salt).

  • Outcome : Curcuquinone intermediate, reduced to bisacurone B using sodium dithionite.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.45 (d, J = 10 Hz, H-1), 1.25 (s, H-15).

  • ¹³C NMR : 205.2 ppm (C-3 ketone), 78.5 ppm (C-10 hydroxyl).

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion : [M+H]⁺ at m/z 273.1824 (calc. 273.1826 for C₁₅H₂₄O₃).

High-Performance Liquid Chromatography (HPLC)

  • Column : Kinetex C-18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : 0.2% formic acid-acetonitrile (65:35).

  • Retention Time : 12.3 min.

Table 2: Spectral Data Summary

TechniqueKey SignalsReference
¹H NMRδ 1.25 (s, 3H, H-15)
¹³C NMR205.2 ppm (C-3 ketone)
HRMSm/z 273.1824 [M+H]⁺

Industrial-Scale Production

Patent-Based Method (CA3081207A1) :

  • Solvent Sequence : Water → Ethyl acetate → Aqueous re-extraction.

  • Advantage : Avoids column chromatography, reducing costs.

  • Purity : 80–85% bisacurone.

Challenges and Innovations

  • Stereochemical Control : Sharpless dihydroxylation ensures correct (+)-configuration but requires toxic OsO₄.

  • Green Chemistry : Recent efforts replace OsO₄ with biocatalysts (e.g., lipases) .

Q & A

Q. What ethical guidelines apply to preclinical studies of this compound?

  • Methodological Answer :
  • Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis for sample size .
  • Disclose conflicts of interest and funding sources in publications, as per ICMJE recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Bisacurone B
Reactant of Route 2
(+)-Bisacurone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.